molecular formula C22H22N2O2 B2575759 8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1904201-69-9

8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2575759
CAS No.: 1904201-69-9
M. Wt: 346.43
InChI Key: HDKAPYJVDBZHAG-UHFFFAOYSA-N
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Description

8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidinyl group and a dimethylbenzoyl moiety

Scientific Research Applications

8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinoline derivatives are known to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline core. The dimethylbenzoyl moiety is then attached via an acylation reaction, often using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Hydroxyquinoline: A derivative with applications in metal chelation and antimicrobial activity.

    Pyrrolidine: A versatile scaffold in medicinal chemistry.

Uniqueness

8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler quinoline or pyrrolidine derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-8-9-19(16(2)13-15)22(25)24-12-10-18(14-24)26-20-7-3-5-17-6-4-11-23-21(17)20/h3-9,11,13,18H,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKAPYJVDBZHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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